

Application Notes and Protocols for the Synthesis of Pyridopyrimidinethione Analogs

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Compound of Interest

Compound Name: 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of pyridopyrimidinethione analogs, a class of heterocyclic compounds with significant potential in drug discovery due to their diverse biological activities, including anticancer and antimicrobial properties. The protocols outlined below describe a versatile approach for the synthesis of the pyridopyrimidinone scaffold followed by a thionation step to yield the desired pyridopyrimidinethione analogs.

Experimental Protocols

This section details the synthetic methodology for the preparation of pyridopyrimidinethione analogs, starting from the synthesis of the precursor pyridopyrimidinone via a multicomponent Biginelli-like reaction, followed by thionation.

Protocol 1: Synthesis of 5-Aryl-7-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (A Pyridopyrimidinone Analog)

This protocol describes a one-pot synthesis of a pyridopyrimidinone derivative using a modified Biginelli reaction.^{[1][2]}

Materials:

- Substituted aromatic aldehyde (1 mmol)
- Ethyl acetoacetate (1 mmol)
- Urea (1.5 mmol)
- 2-Amino-6-methylpyridine (1 mmol)
- Ethanol (20 mL)
- Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

- In a 100 mL round-bottom flask, dissolve the substituted aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and 2-amino-6-methylpyridine (1 mmol) in ethanol (20 mL).
- Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.
- Reflux the reaction mixture with constant stirring for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature.
- The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
- The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Protocol 2: Thionation of 5-Aryl-7-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one to Yield the Corresponding Pyridopyrimidinethione Analog

This protocol outlines the conversion of the pyridopyrimidinone to the corresponding pyridopyrimidinethione using Lawesson's reagent.[3]

Materials:

- 5-Aryl-7-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (1 mmol)
- Lawesson's Reagent (0.6 mmol)
- Anhydrous Toluene or Dioxane (10 mL)

Procedure:

- In a flame-dried round-bottom flask, dissolve the 5-Aryl-7-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (1 mmol) in anhydrous toluene or dioxane (10 mL).
- Add Lawesson's reagent (0.6 mmol) to the solution.
- Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether and ethyl acetate) to afford the pure pyridopyrimidinethione analog.^[3]

Data Presentation

The following tables summarize the quantitative data for representative pyridopyrimidinethione analogs and related compounds, including their biological activities and spectral data.

Table 1: Anticancer Activity of Pyridopyrimidine Analogs

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
4b	MCF7	-	[4]
4g	EGFR	-	[4]
4h	EGFR	-	[4]
5c	EGFR	-	[4]
6a	EGFR	-	[4]
6d	EGFR	-	[4]
Compound 15	NCI 60 Cell Lines	0.018 - 9.98	[5]
Compound 16	NCI 60 Cell Lines	-	[5]

Table 2: Antimicrobial Activity of Pyridopyrimidine Analogs

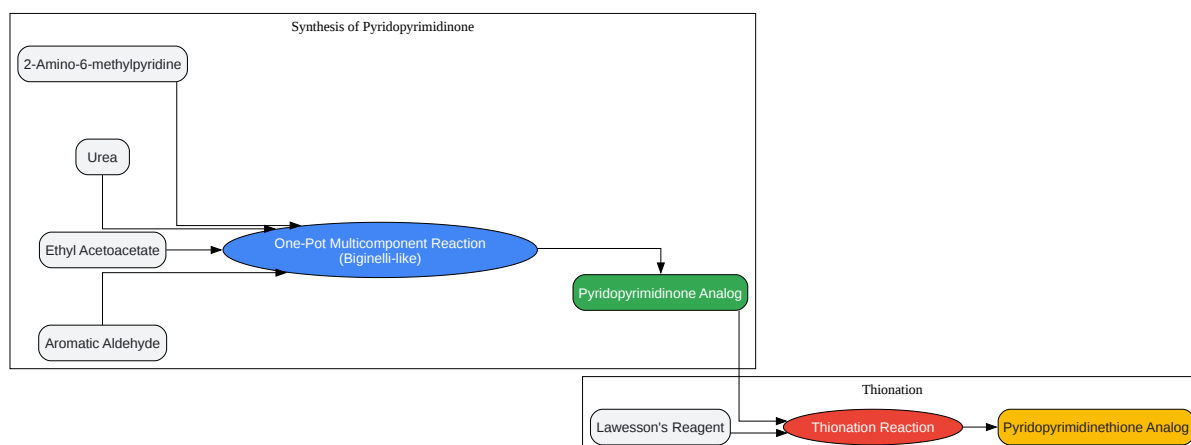
Compound ID	Microorganism	MIC (μg/mL)	Reference
Compound 64	S. aureus	-	[1]
Compound 65	B. subtilis	-	[1]
Compound 66	E. coli	-	[1]
Thiones 12a-12aa	HeLa, MCF-7, HT-29	-	[3]
Thiones 13a-13aa	HeLa, MCF-7, HT-29	-	[3]

Table 3: Spectroscopic Data for a Representative Pyridopyrimidinone Analog

Spectral Data	Chemical Shift (δ ppm) or Wavenumber (cm^{-1})
^1H NMR (CDCl_3 , 300 MHz)	8.97-8.95 (d, 1H), 8.82 (s, 1H), 7.70-7.65 (t, 1H), 7.54-7.51 (d, 1H), 7.13-7.08 (t, 1H), 4.53-4.49 (t, 2H), 3.26-3.21(t, 2H), 2.21 (s, 3H)[6]
^{13}C NMR (CDCl_3 , 300 MHz)	162.62, 160.02, 155.01, 150.03, 144.02, 133.62, 133.20, 120.09, 119.65, 116.07, 50.06, 30.03, 16.54[6]
IR (KBr, cm^{-1})	3253 (N-H), 1649 (C=O), 1620 (C=N)[6]

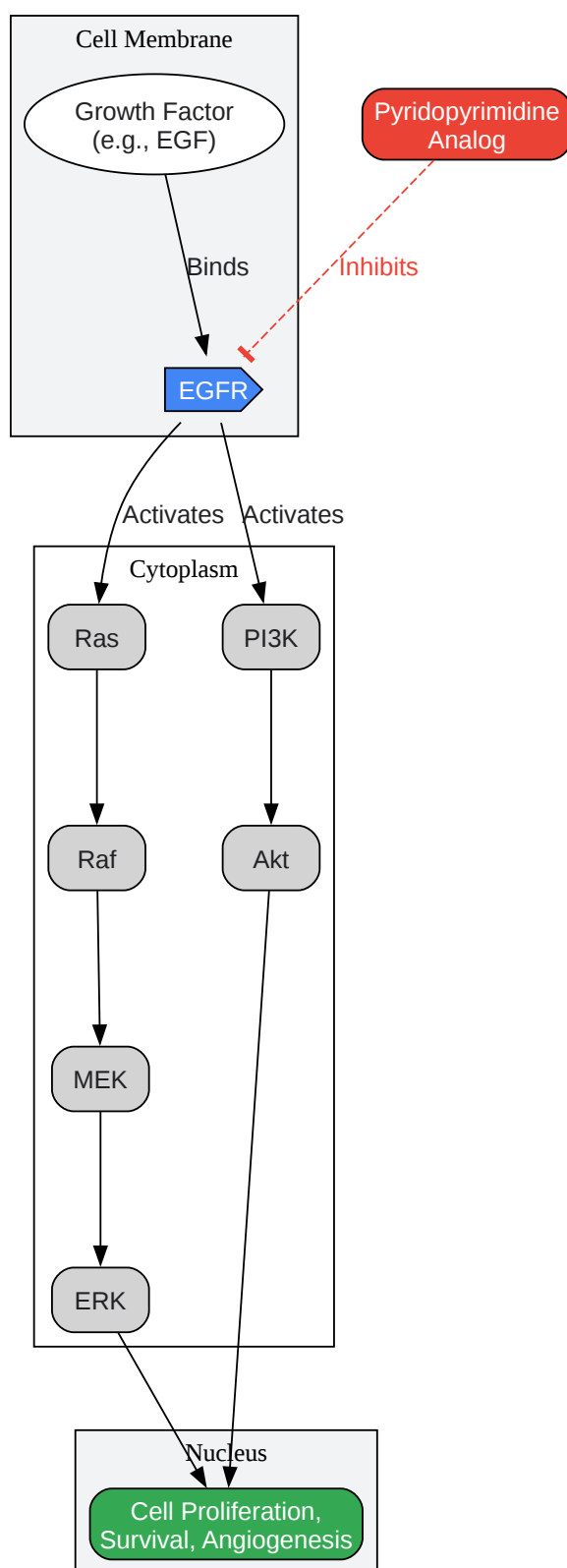
Visualizations

The following diagrams illustrate the synthetic workflow and a key signaling pathway associated with the anticancer activity of pyridopyrimidine analogs.



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Caption: Synthetic workflow for pyridopyrimidinethione analogs.



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Caption: EGFR signaling pathway inhibition by pyridopyrimidine analogs.[7][8]

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